molecular formula C11H10O5 B1247420 Sescandelin

Sescandelin

Cat. No. B1247420
M. Wt: 222.19 g/mol
InChI Key: QFIOPJBPPBDOEP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sescandelin is a natural product found in Clonostachys candelabrum with data available.

Scientific Research Applications

Biosynthesis and Chemical Synthesis

  • Biosynthesis Studies : Sescandelin and sescandelin B have been studied for their biosynthesis pathways. Research by Kimura et al. (1994) on the fungus Sesquicilium candelabrum revealed that these compounds are derived from a pentaketide chain and a C1 unit. The isocoumarin skeleton of sescandelin is formed through the cyclization of these chains (Kimura et al., 1994).
  • Chemical Synthesis Approach : The first total synthesis of sescandelin was achieved by Kim et al. (2002), providing a practical synthetic route to 4-acetylisocoumarins. This synthesis involved transforming homophthalate to vinylogous amide ester, leading to the production of 4-acetylisocoumarin and sescandelin (Kim et al., 2002).

Biological and Medicinal Applications

  • Cytotoxic and Immunomodulatory Properties : A study on compounds from a marine sponge-derived fungus Ascomycota sp. VK12 identified sescandelin as one of the compounds with cytotoxic effects on carcinoma cells and immunomodulatory activities. This study highlights the potential of sescandelin in cancer research and immunotherapy (Quang et al., 2020).

Applications in Organic Chemistry

  • Use in Organic Synthesis : Sescandelin, as an isocoumarin-based compound, has applications in medicinal chemistry and organic synthesis. It has been used as a precursor in the synthesis of various compounds and has been evaluated for its potential as an inhibitor in different biological pathways (Pal & Pal, 2019).

properties

Product Name

Sescandelin

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

6,8-dihydroxy-4-[(1S)-1-hydroxyethyl]isochromen-1-one

InChI

InChI=1S/C11H10O5/c1-5(12)8-4-16-11(15)10-7(8)2-6(13)3-9(10)14/h2-5,12-14H,1H3/t5-/m0/s1

InChI Key

QFIOPJBPPBDOEP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=COC(=O)C2=C1C=C(C=C2O)O)O

Canonical SMILES

CC(C1=COC(=O)C2=C1C=C(C=C2O)O)O

synonyms

sescandelin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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